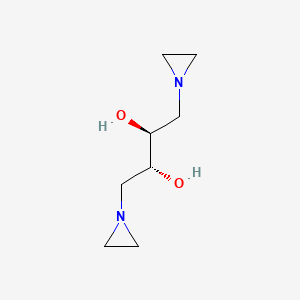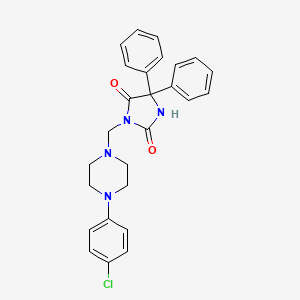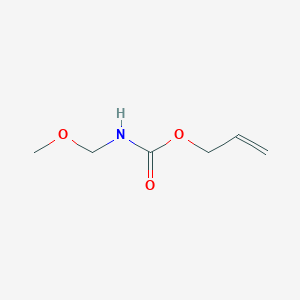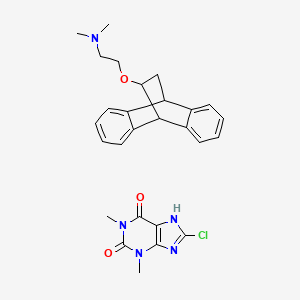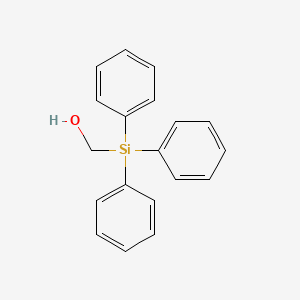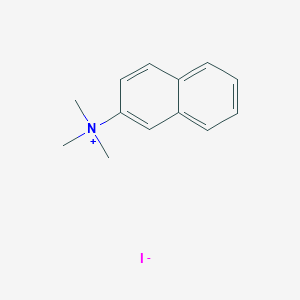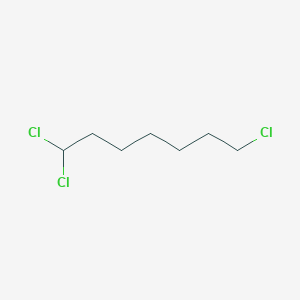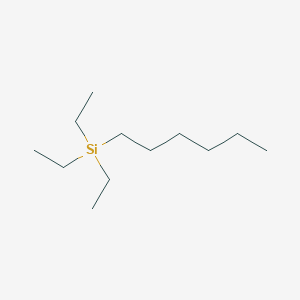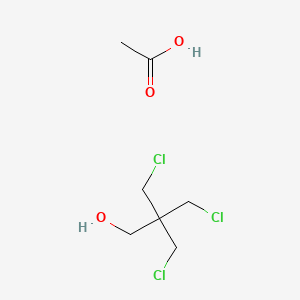![molecular formula C10H16O B14712894 (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane CAS No. 21700-60-7](/img/structure/B14712894.png)
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a methylidene group and an oxabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane typically involves the use of specific starting materials and catalysts. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its rigid bicyclic structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, such as fragrances and flavorings, due to its distinct odor and taste profile.
Mecanismo De Acción
The mechanism of action of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S,5R)-1,4-dimethyl-2-oxabicyclo[3.2.1]octane: Lacks the methylidene group, resulting in different reactivity and applications.
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]nonane: Contains an additional carbon in the bicyclic framework, leading to variations in chemical behavior.
Uniqueness
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21700-60-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-6-11-10(3)5-4-9(7)8(10)2/h7,9H,2,4-6H2,1,3H3/t7-,9-,10-/m1/s1 |
Clave InChI |
MYWZEIPXJWLRJT-SZEHBUNVSA-N |
SMILES isomérico |
C[C@@H]1CO[C@@]2(CC[C@H]1C2=C)C |
SMILES canónico |
CC1COC2(CCC1C2=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)

